
2-(3H-Purin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3H-Purin-3-yl)ethan-1-ol is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by a purine ring attached to an ethanol group, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-Purin-3-yl)ethan-1-ol typically involves the reaction of purine derivatives with ethanol under specific conditions. One common method is the alkylation of purine with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-(3H-Purin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields dihydropurine derivatives.
Substitution: Forms halogenated or aminated purine derivatives.
科学的研究の応用
2-(3H-Purin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Serves as a probe in studying purine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting purine-related pathways in diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3H-Purin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. For example, it may inhibit purine nucleoside phosphorylase, affecting the breakdown of nucleotides and influencing cellular proliferation.
類似化合物との比較
Similar Compounds
Adenosine: A purine nucleoside with a similar structure but with a ribose sugar instead of an ethanol group.
Guanosine: Another purine nucleoside with a ribose sugar and different functional groups on the purine ring.
Uniqueness
2-(3H-Purin-3-yl)ethan-1-ol is unique due to its ethanol group, which imparts different chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it valuable in specific applications where other purine compounds may not be suitable.
特性
CAS番号 |
5614-65-3 |
|---|---|
分子式 |
C7H8N4O |
分子量 |
164.16 g/mol |
IUPAC名 |
2-purin-3-ylethanol |
InChI |
InChI=1S/C7H8N4O/c12-2-1-11-5-8-3-6-7(11)10-4-9-6/h3-5,12H,1-2H2 |
InChIキー |
AQSMSKLUQSQXBB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=N2)N(C=N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)

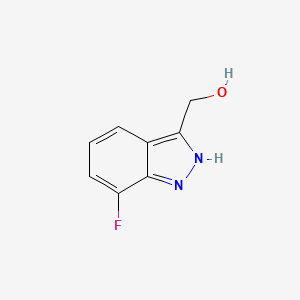
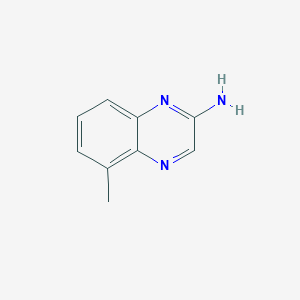
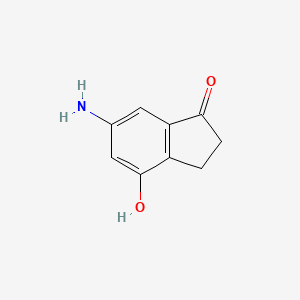
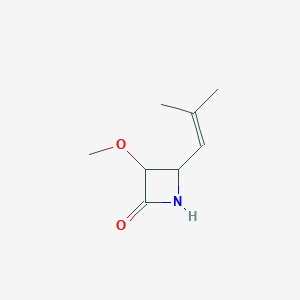

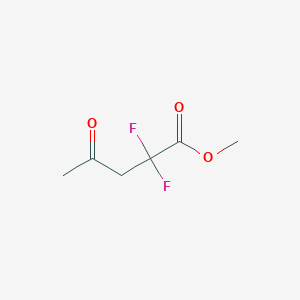

![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)


![2H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B11918487.png)
